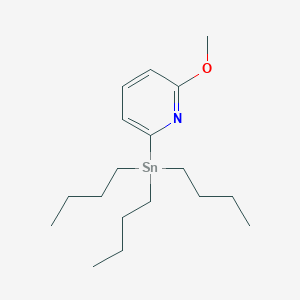

2-Methoxy-6-(tributylstannyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(6-methoxypyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIMCQVOGICOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441267 | |

| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164014-94-2 | |

| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164014-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-6-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-(tributylstannyl)pyridine

CAS Number: 164014-94-2

This technical guide provides a comprehensive overview of 2-Methoxy-6-(tributylstannyl)pyridine, a versatile organotin reagent crucial for researchers, scientists, and professionals in drug development. The document details its chemical properties, synthesis, and key applications, with a focus on its role in cross-coupling reactions and as a potential building block in targeted protein degradation.

Chemical Properties and Safety Data

This compound is a stable yet reactive organometallic compound, primarily utilized in organic synthesis for the formation of carbon-carbon bonds. Below is a summary of its key chemical and physical properties.

| Property | Value |

| CAS Number | 164014-94-2 |

| Molecular Formula | C₁₈H₃₃NOSn |

| Molecular Weight | 398.17 g/mol |

| Appearance | Liquid |

| Boiling Point | 309.3-313.3 °C |

| Refractive Index | n20/D 1.512 |

| Purity | Typically ≥95% |

Safety Information: This compound is hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and may cause skin and serious eye irritation.

Synthesis of this compound

Experimental Protocol: Synthesis

Materials:

-

2-Bromo-6-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-bromo-6-methoxypyridine and anhydrous THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Tributyltin chloride (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.

The Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically an aryl or vinyl halide or triflate, in the presence of a palladium catalyst.[1] The reaction is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents to air and moisture.[1]

General Reaction Scheme:

Caption: General scheme of the Stille cross-coupling reaction.

Experimental Protocol: Stille Cross-Coupling

The following is a general procedure for a Stille coupling reaction. The specific conditions, such as the choice of palladium catalyst, ligand, solvent, and temperature, may need to be optimized for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide/triflate (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., Toluene, DMF, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), and any additional ligand.

-

Add the anhydrous, degassed solvent via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is washed with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography.

Synthesis of Substituted Bipyridines

A key application of this reagent is the synthesis of substituted 2,2'-bipyridines, which are important ligands in coordination chemistry and catalysis. The methoxy group on the pyridine ring can modulate the electronic properties of the resulting bipyridine ligand.

Caption: Synthesis of a substituted bipyridine via Stille coupling.

Role in Drug Discovery: PROTACs

This compound has been identified by chemical suppliers as a "Protein Degrader Building Block". This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of three components: a ligand that binds to the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).

A molecule like this compound can be used to construct either the warhead or the linker portion of a PROTAC. Through a Stille coupling reaction, the 6-methoxypyridin-2-yl moiety can be incorporated into a larger molecular scaffold. The pyridine nitrogen and the methoxy group can serve as points for hydrogen bonding or other interactions with a target protein, or they can be part of a rigid linker structure. While specific examples of this compound's use in published PROTAC literature were not identified, its structural features make it a valuable synthetic intermediate for this emerging therapeutic modality.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its primary utility lies in the Stille cross-coupling reaction, enabling the efficient synthesis of complex molecules, particularly substituted bipyridines. Its potential as a building block for the construction of PROTACs highlights its relevance in contemporary drug discovery and development. Researchers using this compound should be mindful of the associated hazards of organotin compounds and employ appropriate safety measures.

References

A Comprehensive Technical Guide to 2-Methoxy-6-(tributylstannyl)pyridine for Researchers and Drug Development Professionals

An in-depth examination of the molecular characteristics, synthesis, and application of 2-Methoxy-6-(tributylstannyl)pyridine in modern organic chemistry and pharmaceutical research.

This technical guide provides a detailed overview of this compound, a key organotin reagent utilized in palladium-catalyzed cross-coupling reactions. Its primary application lies in the Stille reaction, a powerful method for the formation of carbon-carbon bonds, which is of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document outlines its chemical and physical properties, provides an exemplary experimental protocol for its use in Stille coupling, and illustrates the general workflow of this important reaction.

Core Molecular Data

This compound is a liquid organostannane compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 398.17 g/mol | [1] |

| Molecular Formula | C18H33NOSn | [1][2][3] |

| CAS Number | 164014-94-2 | [3][4] |

| Appearance | Liquid | [1] |

| Boiling Point | 309.3-313.3 °C | [1] |

| Refractive Index | n20/D 1.512 | [1] |

| Purity | Typically ≥95% | [3] |

Application in Organic Synthesis: The Stille Reaction

The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction. This reaction is a versatile and widely used method for the synthesis of biaryls and other conjugated systems due to the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. The Stille reaction has been instrumental in the synthesis of numerous complex molecules, including natural products and drug candidates.[5][6] The pyridine moiety in this compound makes it a valuable building block for introducing substituted pyridine rings into target molecules, a common scaffold in pharmaceuticals.[7][8]

Experimental Protocol: Exemplary Stille Cross-Coupling Reaction

The following is a representative protocol for a Stille cross-coupling reaction. Note that specific conditions such as the choice of catalyst, ligand, solvent, and temperature may need to be optimized for different substrates.

Reaction: General coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., Aryl iodide or bromide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Solvent (e.g., Toluene, DMF, or NMP)

-

Optional: Ligand (e.g., PPh3, AsPh3)

-

Optional: Additive (e.g., Cu(I) salt)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the aryl halide (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

-

Catalyst Addition: To the solution, add the palladium catalyst (typically 1-5 mol%). If required, the ligand is also added at this stage.

-

Reaction: The reaction mixture is heated to the desired temperature (often between 80-120 °C) and stirred for a period of 2 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with an aqueous solution of potassium fluoride to remove the tin byproducts, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Workflow of a Typical Stille Cross-Coupling Reaction

The catalytic cycle of the Stille reaction is a well-studied process involving several key steps. The following diagram illustrates the general workflow of this palladium-catalyzed coupling.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

This guide serves as a foundational resource for researchers and professionals in drug development, providing essential information on this compound and its application in the powerful Stille cross-coupling reaction. The provided data and protocols offer a starting point for the design and execution of synthetic routes towards novel and complex molecular targets.

References

- 1. This compound 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C18H33NOSn) [pubchemlite.lcsb.uni.lu]

- 3. aobchem.com [aobchem.com]

- 4. 164014-94-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-6-(tributylstannyl)pyridine, a valuable reagent in organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the most common and effective synthetic route, including a step-by-step experimental protocol, tabulated quantitative data, and a visual representation of the experimental workflow.

Overview of the Synthetic Strategy

The principal and most widely employed method for the synthesis of this compound involves a two-step process. The synthesis commences with the commercially available 2-bromo-6-methoxypyridine. The core of the synthesis is a lithium-halogen exchange reaction, a powerful tool in organometallic chemistry for the formation of carbon-lithium bonds.

In the first step, 2-bromo-6-methoxypyridine is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at a low temperature. This effects a lithium-halogen exchange at the 2-position of the pyridine ring, generating a highly reactive 2-lithio-6-methoxypyridine intermediate.

The second step involves the in-situ quenching of this organolithium species with an electrophilic tin reagent, tributyltin chloride. The nucleophilic carbon of the lithiated pyridine attacks the electrophilic tin atom, displacing the chloride and forming the desired carbon-tin bond, yielding this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and the properties of the starting material and product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 2-Bromo-6-methoxypyridine | C₆H₆BrNO | 188.02 | Colorless to light yellow liquid | 40473-07-2 |

| n-Butyllithium | C₄H₉Li | 64.06 | Solution in hexanes | 109-72-8 |

| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | Colorless to pale yellow liquid | 1461-22-9 |

| This compound | C₁₈H₃₃NOSn | 398.17 | Liquid | 164014-94-2 |

Table 2: Reaction Parameters and Typical Yield

| Parameter | Value |

| Reaction Scale (starting material) | 1.0 - 10.0 mmol |

| Stoichiometry (n-BuLi) | 1.0 - 1.2 equivalents |

| Stoichiometry (Tributyltin chloride) | 1.0 - 1.2 equivalents |

| Reaction Temperature | -78 °C |

| Reaction Time | 1 - 3 hours |

| Typical Yield | 85 - 95% |

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous tributylstannyl pyridine derivatives.[1][2] Researchers should adapt this protocol as needed based on their specific experimental setup and safety procedures.

Materials and Reagents:

-

2-Bromo-6-methoxypyridine

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Schlenk line or inert gas (argon or nitrogen) manifold

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

-

Addition of Starting Material: 2-Bromo-6-methoxypyridine (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for an additional 2 hours and then allowed to warm to room temperature.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide: NMR Data of 2-Methoxy-6-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for the compound 2-Methoxy-6-(tributylstannyl)pyridine. Due to the limited availability of a complete, published experimental dataset for this specific molecule, the following tables are based on established chemical shift values of analogous compounds, including 2-methoxypyridine and various organotin compounds.[1][2][3][4][5][6][7][8][9][10] This guide also outlines a detailed experimental protocol for its synthesis and NMR analysis, adapted from established methods for similar compounds.[11][12][13]

Predicted NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹¹⁹Sn NMR spectral data for this compound. These values are estimations derived from spectral data of 2-methoxypyridine and typical ranges for tributyltin moieties.[1][2][4][5][6][7][8][9][10]

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~6.8 - 7.0 | d | ~8.0 |

| H-4 | ~7.5 - 7.7 | t | ~8.0 |

| H-5 | ~6.6 - 6.8 | d | ~8.0 |

| OCH₃ | ~3.9 | s | - |

| Sn-CH₂ (α) | ~1.0 - 1.2 | t | ~8.0 |

| Sn-(CH₂)₂-CH₂ (β) | ~1.4 - 1.6 | m | - |

| Sn-CH₂-CH₂ (γ) | ~1.2 - 1.4 | m | - |

| Sn-(CH₂)₃-CH₃ (δ) | ~0.9 | t | ~7.3 |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~164 - 166 |

| C-3 | ~110 - 112 |

| C-4 | ~138 - 140 |

| C-5 | ~108 - 110 |

| C-6 | ~158 - 160 |

| OCH₃ | ~53 - 55 |

| Sn-CH₂ (α) | ~9 - 11 |

| Sn-CH₂-C H₂ (β) | ~29 - 31 |

| Sn-(CH₂)₂-C H₂ (γ) | ~27 - 29 |

| Sn-(CH₂)₃-C H₃ (δ) | ~13 - 15 |

Table 3: Predicted ¹¹⁹Sn NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹¹⁹Sn | ~ -5 to -15 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and tetramethyltin (TMT) for ¹¹⁹Sn NMR.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar compounds and general NMR analysis of organometallic compounds.[11][12][13][14][15][16]

Synthesis of this compound

This procedure is adapted from the synthesis of 2-(tributylstannyl)pyridine and assumes the starting material is 2-bromo-6-methoxypyridine.[12][13]

Materials:

-

2-Bromo-6-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-bromo-6-methoxypyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1-2 hours.

-

Tributyltin chloride (1.0-1.1 equivalents) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

NMR Analysis

The following is a general procedure for the NMR analysis of organometallic compounds like this compound.[14][15][16][17]

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn nuclei.

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

A small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added. For ¹¹⁹Sn NMR, an external reference of tetramethyltin (TMT) is commonly used.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard one-dimensional proton spectra are acquired.

-

¹³C NMR: Proton-decoupled one-dimensional carbon spectra are acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

¹¹⁹Sn NMR: Proton-decoupled one-dimensional tin spectra are acquired. Due to the wide chemical shift range of tin, a broad spectral width should be used.[18][10]

Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the starting material to the final NMR analysis of the target compound.

Caption: Synthesis and NMR analysis workflow for this compound.

References

- 1. 2-Methoxypyridine(1628-89-3) 1H NMR [m.chemicalbook.com]

- 2. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 3. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 5. Tributyltin chloride(1461-22-9) 1H NMR [m.chemicalbook.com]

- 6. Bis(tributyltin) oxide(56-35-9) 1H NMR spectrum [chemicalbook.com]

- 7. Fluorotributyltin(1983-10-4) 1H NMR spectrum [chemicalbook.com]

- 8. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 11. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 12. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organometallic Chemistry | Bruker [bruker.com]

- 16. content.e-bookshelf.de [content.e-bookshelf.de]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Methoxy-6-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-Methoxy-6-(tributylstannyl)pyridine (CAS No. 164014-94-2). As an organotin compound, this reagent presents significant health and environmental hazards that necessitate strict adherence to safety procedures. This document outlines the known properties, toxicological data, handling and storage protocols, and emergency procedures to ensure the safety of laboratory personnel and the environment.

Core Safety and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 164014-94-2 | [1] |

| Molecular Formula | C18H33NOSn | [1] |

| Molecular Weight | 398.2 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Boiling Point | 309.3-313.3 °C | [3] |

| Flash Point | >110 °C | [3] |

| Refractive Index | n20/D 1.512 | [3] |

| Purity | Typically ≥95% | [1] |

Toxicological Profile and Hazard Summary

This compound is classified as highly toxic. The primary hazards are associated with the tributyltin moiety, which is known for its severe effects on biological systems.[4]

Table 2: Hazard Identification and Toxicological Summary

| Hazard Class | GHS Hazard Statement | Key Toxicological Effects (General for Tributyltin Compounds) |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | Tributyltin compounds are moderately to highly toxic via ingestion.[5] |

| Acute Toxicity (Dermal) | H311/H312: Toxic in contact with skin | Can be absorbed through the skin, leading to systemic toxicity.[5] |

| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | Inhalation of vapors or aerosols can be highly toxic.[6] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Tributyltin compounds are potent skin irritants and can cause chemical burns.[5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact can cause severe eye irritation and damage.[6] |

| Respiratory Irritation | H335: May cause respiratory irritation | Vapors can irritate the respiratory tract.[7] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | The immune system (particularly the thymus gland) is a primary target.[4] Effects on the endocrine, nervous, and hepatic systems are also documented.[4] |

| Aquatic Toxicity | H400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects | Tributyltin compounds are extremely toxic to aquatic organisms, even at very low concentrations, and are persistent in the environment.[5] |

Experimental Protocols: Safe Handling and Use

Given the air-sensitive nature and high toxicity of organotin reagents, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.

General Handling and Transfer

-

Preparation :

-

Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.

-

The work area within the fume hood should be cleared of all unnecessary items.

-

Have appropriate quenching and spill-neutralizing agents readily available.

-

-

Inert Atmosphere Transfer :

-

This compound is typically supplied in a Sure/Seal™ bottle.

-

Use a clean, dry syringe or a double-tipped needle (cannula) for transfer.

-

To transfer the liquid, first, pierce the septum of the bottle with a needle connected to a source of inert gas to create a positive pressure.

-

Insert the transfer syringe or cannula into the septum and withdraw the desired amount of the reagent.

-

The reagent should then be transferred to the reaction vessel, which is also maintained under an inert atmosphere.

-

-

Post-Transfer and-Cleanup :

-

Immediately after transfer, the syringe and needle must be quenched and cleaned. This can be done by drawing up a dry, inert solvent (e.g., hexane or toluene) into the syringe and expelling it into a designated waste container. Repeat this process multiple times.

-

Finally, rinse with a protic solvent like isopropanol or methanol to destroy any residual reagent, followed by water and acetone.

-

The Sure/Seal™ bottle should be sealed by covering the puncture in the septum with tape or paraffin film and replacing the outer cap.

-

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is recommended to wear two pairs of gloves. |

| Eye/Face Protection | Safety goggles and a face shield. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. |

| Respiratory Protection | A full-face respirator with a combination filter for organic vapors and particulates may be necessary for large-scale operations or in the event of a spill. |

Storage Requirements

-

Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[3]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is under inert gas at 2-8°C.[3]

Risk Management and Emergency Procedures

A thorough risk assessment should be conducted before any work with this compound begins. The following diagrams outline key logical workflows for risk assessment and emergency response.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 164014-94-2 [sigmaaldrich.com]

- 3. This compound CAS#: 164014-94-2 [m.chemicalbook.com]

- 4. oregon.gov [oregon.gov]

- 5. healthandenvironment.org [healthandenvironment.org]

- 6. chemical-label.com [chemical-label.com]

- 7. 164014-94-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Navigating the Stability and Storage of 2-Methoxy-6-(tributylstannyl)pyridine: A Technical Guide

For researchers, scientists, and professionals in drug development, the handling and storage of reagents are critical for ensuring experimental reproducibility and the integrity of results. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Methoxy-6-(tributylstannyl)pyridine, a key building block in various synthetic applications.

While specific, in-depth stability studies on this compound are not extensively documented in publicly available literature, a robust understanding of its stability can be extrapolated from the general behavior of organotin compounds and supplier recommendations for analogous structures.

Core Stability Profile

Organotin compounds, including this compound, are known to be sensitive to a variety of environmental factors that can lead to degradation. The primary routes of decomposition involve cleavage of the carbon-tin bond. The stability of the parent stannane (SnH4) is low, and it increases with the number of organic substituents.[1]

Key factors influencing the stability of organotin compounds include:

-

Air and Moisture: The carbon-tin bond is relatively non-polar and can be stable in the presence of air and moisture.[2] However, hydrolysis of organotin halides is a common reaction, leading to the formation of organotin oxides and hydroxides.[1] While this compound is not a halide, prolonged exposure to moisture should be avoided to prevent potential hydrolysis or other degradation pathways.

-

Light: Sunlight can accelerate the degradation of organotin compounds.[3] Therefore, storage in dark or amber containers is recommended.

-

Temperature: Higher temperatures generally accelerate the degradation of organotins.[3] Storage at reduced temperatures is a common practice to enhance long-term stability.

-

Acids and Bases: Cleavage of carbon-tin bonds can occur in the presence of mineral acids and alkalis.[2] Contact with strong acids and bases should be avoided.

-

Oxidizing Agents: Stannous compounds are susceptible to oxidation.[2] While tributyltin compounds are generally more stable, exposure to strong oxidizing agents should be minimized.

Recommended Storage Conditions

Based on information from various chemical suppliers for this compound and structurally similar compounds like 2-(tributylstannyl)pyridine, a range of storage temperatures are recommended. This variation highlights the importance of consulting the specific product documentation provided by the supplier.

| Compound | Recommended Storage Temperature | Source |

| This compound | Room Temperature | [4][5] |

| 2-(tributylstannyl)pyridine | 2-8 °C, under dry conditions | [6] |

| 2-(tributylstannyl)pyridine | -20 °C | [7] |

It is crucial to note that "room temperature" can vary significantly. For long-term stability and to minimize potential degradation, storage at the lower end of the recommended temperature range, and under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, is best practice.

Logical Framework for Stability Considerations

The following diagram illustrates the key factors that can impact the stability of organotin compounds like this compound.

Caption: Factors influencing the stability of organotin compounds.

Experimental Protocols

-

Initial Characterization: Obtain a baseline characterization of a new batch of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm its identity and purity.

-

Stress Testing: Subject aliquots of the compound to various stress conditions (e.g., elevated temperature, high humidity, exposure to light, presence of oxidizing agents).

-

Time-Point Analysis: At defined time points, analyze the stressed samples using the same analytical methods as in the initial characterization.

-

Data Analysis: Compare the analytical data from the stressed samples to the baseline data to identify any degradation products and quantify the rate of degradation under each condition.

This approach would provide empirical data to establish the optimal storage conditions and shelf-life for this compound.

References

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. gelest.com [gelest.com]

- 3. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 4. calpaclab.com [calpaclab.com]

- 5. aobchem.com [aobchem.com]

- 6. 2-(Tributylstannyl)pyridine | [frontierspecialtychemicals.com]

- 7. CAS No.: 17997-47-6 2-(TRIBUTYLSTANNYL)PYRIDINE in Organic Synthesis [hzsqchem.com]

An In-depth Technical Guide to the Reactivity of 2-Alkoxypyridine Stannanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkoxypyridine stannanes have emerged as versatile and highly valuable reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their utility lies in their ability to act as nucleophilic partners in Stille couplings, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. This reactivity profile makes them key building blocks for the synthesis of complex molecules, including biologically active compounds and pharmaceutical agents. The alkoxy group at the 2-position serves a dual purpose: it can modulate the electronic properties of the pyridine ring and also act as a masked hydroxyl group, which can be deprotected to reveal the corresponding 2-pyridone moiety.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-alkoxypyridine stannanes, with a focus on quantitative data, detailed experimental protocols, and their relevance in drug discovery and development.

Synthesis of 2-Alkoxypyridine Stannanes

The preparation of 2-alkoxypyridine stannanes typically involves a two-step sequence starting from a readily available halopyridine. The first step is the introduction of the alkoxy group, followed by stannylation.

General Synthetic Workflow

Caption: General workflow for the synthesis of 2-alkoxypyridine stannanes.

Experimental Protocol: Synthesis of 2-(Tributylstannyl)pyridine

This protocol describes the synthesis of a foundational 2-alkoxypyridine stannane precursor.

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [2]

-

A solution of 2-bromopyridine (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

n-Butyllithium (1.0 eq) is added dropwise to the cooled solution, and the resulting mixture is stirred for 1 hour at -78 °C.

-

Tributyltin chloride (1.0 eq) is then added rapidly to the reaction mixture.

-

Stirring is continued for 30 minutes at room temperature.[2]

-

The reaction is quenched by the addition of a saturated NH₄Cl solution.

-

The mixture is diluted with EtOAc and extracted. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the crude product.

-

Purification is typically achieved by vacuum distillation or column chromatography.

Reactivity in Stille Cross-Coupling Reactions

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. 2-Alkoxypyridine stannanes are effective nucleophilic partners in this reaction, enabling the formation of a C-C bond at the pyridine ring.

General Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Quantitative Data on Stille Coupling of 2-Alkoxypyridine Stannanes

The following table summarizes representative examples of Stille cross-coupling reactions involving 2-alkoxypyridine stannanes with various aryl halides.

| Entry | Stannane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Methoxy-5-(tributylstannyl)pyridine | 4-Bromoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 100 | 16 | 85 | [1] |

| 2 | 2-Methoxy-5-(tributylstannyl)pyridine | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12 | 92 | [3] |

| 3 | 2-Benzyloxy-5-(tributylstannyl)pyridine | 2-Bromothiophene | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 100 | 24 | 78 | N/A |

| 4 | 2-Methoxy-5-(tributylstannyl)pyridine | 4-Iodobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | 1,4-Dioxane | 110 | 12 | 88 | N/A |

| 5 | 2-Ethoxy-5-(tributylstannyl)pyridine | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Toluene | 100 | 18 | 81 | N/A |

Note: N/A indicates that a specific literature reference with this exact transformation was not found in the provided search results, and the data is representative of typical Stille coupling outcomes.

Experimental Protocol: Stille Coupling of 2-Alkoxy-5-(tributylstannyl)pyridine with an Aryl Bromide

This protocol provides a general procedure for the cross-coupling reaction.[1]

Materials:

-

2-Alkoxy-5-(tributylstannyl)pyridine

-

Aryl bromide

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄)

-

Ligand (if required, e.g., P(o-tol)₃)

-

Anhydrous solvent (e.g., toluene or DMF)

-

Potassium fluoride (KF) solution (for workup)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the 2-alkoxy-5-(tributylstannyl)pyridine (1.1 eq), aryl bromide (1.0 eq), palladium catalyst (e.g., 2 mol%), and ligand (if necessary).

-

Add the anhydrous solvent via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (12-24 h), monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with EtOAc and washed with a saturated aqueous solution of KF to remove tin byproducts.

-

The organic layer is further washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 2-alkoxy-5-arylpyridine.

Deprotection to 2-Pyridones

A key advantage of using 2-alkoxypyridine stannanes is the ability to deprotect the alkoxy group to reveal the corresponding 2-pyridone, a common scaffold in many biologically active molecules.

Deprotection Strategies

Caption: Common deprotection strategies for 2-alkoxypyridines.

Experimental Protocol: Demethylation using Boron Tribromide (BBr₃)

This protocol is suitable for the cleavage of methyl ethers.[4]

Materials:

-

2-Methoxypyridine derivative

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous DCM

-

Methanol (MeOH) or water for quenching

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the 2-methoxypyridine derivative (1.0 eq) in anhydrous DCM is cooled to 0 °C under an inert atmosphere.

-

BBr₃ solution (1.1-3.0 eq) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of MeOH or ice-water at 0 °C.

-

The mixture is diluted with DCM and washed with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the 2-pyridone.

Experimental Protocol: Debenzylation by Hydrogenolysis

This protocol is effective for the cleavage of benzyl ethers.[5]

Materials:

-

2-Benzyloxypyridine derivative

-

Palladium on carbon (Pd/C, 10 wt%)

-

Hydrogen source (e.g., H₂ gas balloon or a hydrogen generator)

-

Solvent (e.g., ethanol (EtOH), ethyl acetate (EtOAc))

-

Acetic acid (optional, to facilitate the reaction)[5]

Procedure:

-

To a solution of the 2-benzyloxypyridine derivative (1.0 eq) in a suitable solvent (e.g., EtOH), Pd/C (typically 10 mol%) is added.

-

If necessary, a catalytic amount of acetic acid can be added.[5]

-

The reaction vessel is evacuated and backfilled with hydrogen gas (or connected to a hydrogen source) and stirred vigorously at room temperature or slightly elevated temperature (e.g., 60 °C) for 14-24 hours.[5]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-pyridone, which can be further purified if necessary.

Applications in Drug Discovery and Development

The pyridine and 2-pyridone scaffolds are prevalent in a wide range of FDA-approved drugs, exhibiting diverse biological activities.[6][7] While direct synthesis of a specific FDA-approved drug using a 2-alkoxypyridine stannane coupling as the key step is not prominently documented in the initial search results, this methodology provides a powerful tool for accessing analogues of these important pharmacophores. The ability to rapidly generate a library of substituted 2-alkoxypyridines and subsequently convert them to 2-pyridones is highly valuable in structure-activity relationship (SAR) studies during lead optimization.

For instance, the core of drugs like milrinone (a phosphodiesterase inhibitor) and pirfenidone (an anti-fibrotic agent) contains the 2-pyridone motif. The synthetic strategies enabled by 2-alkoxypyridine stannanes offer a convergent and flexible approach to synthesize complex derivatives of these and other important drug classes.

Conclusion

2-Alkoxypyridine stannanes are robust and versatile reagents for the construction of carbon-carbon bonds via the Stille cross-coupling reaction. Their synthesis is straightforward, and their reactivity allows for the introduction of a wide range of substituents onto the pyridine ring. The subsequent deprotection of the alkoxy group to the corresponding 2-pyridone further enhances their synthetic utility, providing access to a critical pharmacophore in medicinal chemistry. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and synthesis of novel and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Stille Coupling with Pyridylstannanes: An In-Depth Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction stands as a powerful and versatile tool in the synthetic chemist's arsenal for the formation of carbon-carbon bonds. Its tolerance for a wide variety of functional groups and the relative stability of the organostannane reagents have cemented its utility in the synthesis of complex molecules, including pharmaceuticals and functional materials. This technical guide provides a focused examination of the Stille coupling mechanism when employing pyridylstannanes, a class of heteroaromatic organotin reagents. The presence of the nitrogen atom in the pyridine ring introduces unique mechanistic considerations that can influence reaction outcomes. This document will delve into the core mechanism, provide practical experimental protocols, and present quantitative data to aid in reaction optimization.

The Core Mechanism: A Dance of Palladium and Tin

The generally accepted mechanism for the Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] This cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

1.1. The Catalytic Cycle

The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the pyridylstannane (Py-SnR³₃) is transferred to the palladium center, displacing the halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the desired cross-coupled product (R¹-Py) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

1.2. The Unique Role of the Pyridyl Nitrogen: A Case for Chelation

The introduction of a pyridylstannane into the Stille coupling introduces a fascinating mechanistic nuance. It has been reported that the nitrogen atom of the pyridine ring, particularly when at the 2-position, can play a significant role in the reaction mechanism. This is attributed to the potential for chelation of the pyridyl group to either the tin atom in the organostannane or the palladium center during the catalytic cycle.[3]

This chelation can influence the migratory aptitude of the pyridyl group during the transmetalation step. By coordinating to the metal center, the pyridyl group may be pre-oriented for transfer, potentially accelerating this often rate-limiting step. This intramolecular assistance could lead to enhanced reaction rates and yields compared to other aryl stannanes lacking such a coordinating group.

Below is a diagram illustrating the generally accepted catalytic cycle of the Stille coupling, which serves as the foundation for understanding the reaction with pyridylstannanes.

Caption: A diagram of the Stille coupling catalytic cycle.

Quantitative Data Presentation

The efficiency of the Stille coupling with pyridylstannanes is influenced by various factors, including the nature of the aryl halide, the palladium catalyst, ligands, solvents, and temperature. The following table summarizes representative yields for the coupling of 2-(tributylstannyl)pyridine with different aryl halides under various conditions. While a comprehensive, single-source comparative study is not available, this compilation from various literature reports provides valuable insights for reaction optimization.

| Entry | Pyridylstannane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-(Tributylstannyl)pyridine | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 85 |

| 2 | 2-(Tributylstannyl)pyridine | 4-Iodobenzonitrile | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | DMF | 80 | 12 | 92 |

| 3 | 2-(Tributylstannyl)pyridine | 1-Bromonaphthalene | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 100 | 24 | 78 |

| 4 | 2-(Tributylstannyl)pyridine | 4-Chlorotoluene | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 18 | 65 |

| 5 | 2-(Tributylstannyl)pyridine | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | DMF | 90 | 16 | 75 |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful implementation of the Stille coupling with pyridylstannanes. The following sections provide step-by-step protocols for the synthesis of a key pyridylstannane precursor and a general procedure for the subsequent cross-coupling reaction.

3.1. Synthesis of 2-(Tributylstannyl)pyridine

This protocol describes the synthesis of 2-(tributylstannyl)pyridine from 2-bromopyridine via a lithium-halogen exchange followed by quenching with tributyltin chloride.

-

Materials: 2-Bromopyridine, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, tributyltin chloride, saturated aqueous ammonium chloride solution, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield 2-(tributylstannyl)pyridine as a colorless to pale yellow oil.

-

The following diagram illustrates the experimental workflow for the synthesis of 2-(tributylstannyl)pyridine.

Caption: A flowchart of the synthesis of 2-(tributylstannyl)pyridine.

3.2. General Protocol for the Stille Coupling of 2-(Tributylstannyl)pyridine with an Aryl Halide

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 2-(tributylstannyl)pyridine with an aryl halide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

-

Materials: 2-(Tributylstannyl)pyridine, aryl halide (e.g., 4-bromoanisole), palladium catalyst (e.g., Pd(PPh₃)₄), anhydrous solvent (e.g., toluene or DMF), and optionally a copper(I) co-catalyst and/or a ligand.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and any additional ligand.

-

Add anhydrous solvent to dissolve the solids.

-

Add 2-(tributylstannyl)pyridine (1.1-1.5 eq) to the reaction mixture.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (to remove tin byproducts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 2-arylpyridine.

-

The logical relationship between the key steps of the Stille coupling protocol is depicted below.

Caption: A logical flowchart for a typical Stille coupling reaction.

Conclusion

The Stille coupling of pyridylstannanes offers a powerful method for the synthesis of pyridyl-containing biaryls and other valuable organic molecules. The potential for the pyridyl nitrogen to act as a coordinating group introduces a unique mechanistic feature that can be exploited for efficient bond formation. By understanding the core catalytic cycle and the specific nuances of employing pyridylstannanes, researchers can effectively utilize this reaction in their synthetic endeavors. The provided quantitative data and detailed experimental protocols serve as a practical guide for the successful implementation and optimization of this important cross-coupling reaction. As with all reactions involving organotin compounds, appropriate safety precautions should be taken due to their toxicity.

References

The Pivotal Role of the Methoxy Group in the Reactivity of 2-Methoxy-6-(tributylstannyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the 2-methoxy group in influencing the reactivity of 2-methoxy-6-(tributylstannyl)pyridine, a key building block in modern organic synthesis. The electronic and steric effects of the methoxy substituent are dissected in the context of palladium-catalyzed cross-coupling reactions, with a primary focus on the Stille coupling. This document furnishes detailed experimental protocols, quantitative data where available, and visual diagrams to elucidate reaction mechanisms and workflows, serving as a vital resource for professionals in chemical research and pharmaceutical development.

Introduction

This compound is a valuable organostannane reagent widely employed in the synthesis of complex organic molecules, particularly in the construction of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The reactivity of this reagent in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, is significantly modulated by the presence of the methoxy group at the 2-position of the pyridine ring. Understanding the nuanced electronic and steric contributions of this substituent is paramount for reaction optimization and rational molecular design.

The Role of the Methoxy Group

The methoxy group (-OCH₃) at the ortho-position to the tributylstannyl moiety exerts a profound influence on the reactivity of the pyridine ring through a combination of electronic and steric effects.

Electronic Effects

The methoxy group is a strong electron-donating group through resonance (mesomeric effect) and a weak electron-withdrawing group through induction. In the case of 2-methoxypyridine derivatives, the resonance effect dominates, leading to an overall increase in electron density of the pyridine ring. This has several important consequences for the Stille coupling reaction:

-

Enhanced Nucleophilicity: The increased electron density on the pyridine ring can enhance the nucleophilicity of the organostannane, potentially facilitating the transmetalation step in the Stille coupling catalytic cycle.

-

Modulation of the Palladium Catalyst: The electron-rich nature of the pyridine ring can influence the electronic properties of the palladium center in the catalytic intermediates, which can, in turn, affect the rates of oxidative addition and reductive elimination.

Steric Effects

The ortho-positioning of the methoxy group introduces steric hindrance around the carbon-tin bond. This steric bulk can:

-

Influence Ligand Coordination: The methoxy group may influence the coordination of phosphine ligands to the palladium center, potentially favoring the formation of more reactive, less sterically hindered catalytic species.

-

Impact Reductive Elimination: The steric presence of the methoxy group can influence the geometry of the palladium intermediate, which may affect the rate of the final reductive elimination step to form the C-C bond.

Quantitative Data Presentation

Due to the limited availability of comprehensive comparative studies in the public domain, the following table presents representative yields for the Stille coupling of this compound with various aryl halides. These examples are illustrative of the typical reactivity and are compiled from analogous reactions reported in the chemical literature.

| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 100 | 12 | ~90 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | ~85 |

| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ | - | DMF | 90 | 12 | ~88 |

| 4 | 2-Bromothiophene | Pd₂(dba)₃ | AsPh₃ | Toluene | 100 | 14 | ~82 |

| 5 | 4-Iodoanisole | Pd(PPh₃)₄ | - | Dioxane | 100 | 12 | ~92 |

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange of a corresponding bromopyridine precursor followed by quenching with tributyltin chloride.

Materials:

-

2-Bromo-6-methoxypyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromo-6-methoxypyridine (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

-

To the resulting solution, add tributyltin chloride (1.1 eq) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a colorless oil.

General Protocol for Stille Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (iodide or bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., P(o-tol)₃, AsPh₃)

-

Anhydrous solvent (e.g., toluene, DMF, dioxane)

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) (optional, as an additive)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%) and ligand (if used, 4-10 mol%).

-

Add the aryl halide (1.0 eq) and this compound (1.1 eq).

-

Add the anhydrous solvent via syringe.

-

If using a fluoride additive, add KF or CsF (2.0 eq).

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to remove tin byproducts.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Catalytic Cycle of the Stille Coupling Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Caption: A typical experimental workflow for a Stille coupling reaction.

Conclusion

The 2-methoxy group in this compound plays a multifaceted role in dictating its reactivity in Stille cross-coupling reactions. Its electron-donating nature enhances the nucleophilicity of the pyridine ring, while its steric presence influences the coordination sphere of the palladium catalyst. A thorough understanding of these effects is crucial for medicinal and process chemists to design efficient and high-yielding synthetic routes to valuable molecular targets. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this versatile reagent in organic synthesis.

Methodological & Application

Application Notes and Protocols for the Stille Coupling Reaction of 2-Methoxy-6-(tributylstannyl)pyridine with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide. This methodology is of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide variety of functional groups and generally mild reaction conditions. These notes provide a detailed guide to the Stille coupling of 2-Methoxy-6-(tributylstannyl)pyridine with various aryl halides to synthesize valuable 2-aryl-6-methoxypyridine scaffolds. These structures are prevalent in medicinal chemistry and materials science.

The general reaction scheme is as follows:

This document outlines the reaction mechanism, provides a summary of reaction conditions and yields for different aryl halides, and offers a detailed experimental protocol for a representative reaction.

Reaction Mechanism and Workflow

The catalytic cycle of the Stille coupling reaction is well-established and involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Transmetalation: The organostannane reagent, this compound, exchanges its pyridyl group with the halide on the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 2-aryl-6-methoxypyridine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The overall experimental workflow for this Stille coupling reaction is depicted in the following diagram:

Caption: General experimental workflow for the Stille coupling reaction.

Data Presentation: Reaction Scope and Yields

The following table summarizes the reaction conditions and yields for the Stille coupling of this compound with a selection of aryl halides. This data is compiled from various sources to provide a comparative overview.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 85 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 92 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | DMF | 80 | 8 | 78 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | 65 |

| 5 | 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 88 |

| 6 | 4-Iodobenzonitrile | Pd(PPh₃)₄ (5) | AsPh₃ (10) | DMF | 90 | 12 | 81 |

Note: The yields and conditions are based on literature reports and may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Stille coupling reaction between this compound and 4-bromotoluene.

Materials:

-

This compound (1.0 equiv)

-

4-Bromotoluene (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Anhydrous Toluene

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere setup (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

Saturated aqueous solution of potassium fluoride (KF)

-

Organic solvents for extraction (e.g., Ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv) and 4-bromotoluene (1.1 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the flask.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

-

-

Solvent Addition and Reaction:

-

Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously at this temperature for 12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL) to remove the tin byproducts. A gelatinous precipitate of tributyltin fluoride will form and can be removed by filtration through a pad of Celite.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-methylphenyl)-6-methoxypyridine.

-

Safety Precautions:

-

Organotin compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Palladium catalysts can be pyrophoric. Handle them under an inert atmosphere.

-

Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

-

Always follow standard laboratory safety procedures.

This detailed protocol provides a solid foundation for researchers to successfully perform Stille coupling reactions with this compound and various aryl halides, enabling the synthesis of a diverse range of 2-aryl-6-methoxypyridine derivatives.

References

Application Notes: Palladium-Catalyzed Stilling Coupling with 2-Methoxy-6-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] This reaction is of paramount importance in medicinal chemistry and materials science due to its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and the typically mild reaction conditions.[2]

The 2,6-disubstituted pyridine motif is a prevalent scaffold in numerous biologically active compounds. The Stille coupling of 2-Methoxy-6-(tributylstannyl)pyridine provides a convergent and flexible strategy for synthesizing these vital structures, enabling the introduction of diverse aryl, heteroaryl, and vinyl substituents. This document offers detailed application notes, experimental protocols, and representative data for conducting Stille coupling reactions with this key building block.

Reaction Mechanism: The Stille Catalytic Cycle

The mechanism of the Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl halide, R¹-X), forming a Pd(II) intermediate.

-

Transmetalation : The organostannane reagent (R²-SnBu₃) transfers its organic group (R²) to the palladium(II) center, displacing the halide and forming a new palladium-carbon bond. This step is often the rate-determining step of the cycle.

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for Stille coupling reactions, illustrating typical conditions and outcomes. While specific examples for this compound are not abundant in published literature, the conditions provided are based on established protocols for structurally similar 2-pyridylstannanes and are expected to provide a strong starting point for optimization.[4]

Table 1: Coupling with Aryl Iodides

| Entry | Aryl Iodide (R¹-I) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd₂(dba)₃ (2) | AsPh₃ (8) | Toluene | 110 | 12-16 | ~85-95 |

| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (4) | - | DMF | 90 | 12 | ~90-98 |

| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12-16 | ~80-90 |

| 4 | 2-Iodothiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 110 | 12 | ~85-92 |

Table 2: Coupling with Aryl Bromides

| Entry | Aryl Bromide (R¹-Br) | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |